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Compound of Interest

Compound Name:
Methyl 5-bromo-2-

(difluoromethoxy)benzoate

Cat. No.: B1461929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-bromo-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant

interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring

a bromine atom, a methyl ester, and a difluoromethoxy group, imparts specific physicochemical

properties that are valuable in the design of novel bioactive molecules and functional materials.

The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and

can serve as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and

cell permeability.

A thorough understanding of the spectroscopic characteristics of this compound is fundamental

for its unambiguous identification, purity assessment, and for tracking its transformations in

chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 5-bromo-2-
(difluoromethoxy)benzoate. The presented data is a consolidation of predicted values

derived from established spectroscopic principles and data from closely related chemical

structures. Each section details the rationale behind the expected spectral features, offering

insights into the relationship between the molecular structure and its spectroscopic signature.
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The structure of Methyl 5-bromo-2-(difluoromethoxy)benzoate presents several key features

that dictate its spectroscopic properties:

Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents

(bromo, difluoromethoxy, and methyl carboxylate) influence the chemical shifts of the

aromatic protons and carbons.

Methyl Ester Group (-COOCH₃): This group gives rise to characteristic signals in both NMR

and IR spectra. The carbonyl (C=O) bond is a strong IR absorber, and the methyl protons

are readily identifiable in the ¹H NMR spectrum.

Difluoromethoxy Group (-OCHF₂): This group is particularly informative in NMR

spectroscopy. The fluorine atoms couple with the proton and the carbon of the group, leading

to characteristic splitting patterns.

Bromine Atom (-Br): As a halogen, bromine influences the electronic environment of the

aromatic ring and its isotopic pattern (⁷⁹Br and ⁸¹Br) is observable in high-resolution mass

spectrometry.

Caption: Structure of Methyl 5-bromo-2-(difluoromethoxy)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For Methyl 5-bromo-2-(difluoromethoxy)benzoate, both ¹H and ¹³C NMR provide critical

information.

¹H NMR Spectroscopy
Experimental Protocol:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Caption: Workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8-7.9 d 1H Ar-H

Aromatic proton

ortho to the

ester, deshielded

by the carbonyl

group.

~7.6-7.7 dd 1H Ar-H

Aromatic proton

ortho to the

bromine,

showing coupling

to two other

aromatic protons.

~7.1-7.2 d 1H Ar-H

Aromatic proton

ortho to the

difluoromethoxy

group.

~6.6 (t, J ≈ 73

Hz)
t 1H -OCHF₂

The proton of the

difluoromethoxy

group is split into

a triplet by the

two equivalent

fluorine atoms.

The large

coupling

constant is

characteristic of

geminal H-F

coupling.[1]
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~3.9 s 3H -COOCH₃

The methyl ester

protons appear

as a singlet in a

typical region for

this functional

group.

Interpretation:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals for the three

aromatic protons. The electron-withdrawing nature of the carbonyl group will deshield the ortho

proton, shifting it downfield.[2] The difluoromethoxy group also has an electron-withdrawing

inductive effect, influencing the chemical shifts of the adjacent protons. The most characteristic

signal is the triplet for the proton of the difluoromethoxy group, with a large coupling constant

(J) of approximately 73 Hz due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy
Experimental Protocol:

Use the same sample prepared for ¹H NMR.

Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity (¹⁹F
coupling)

Assignment Rationale

~165 s C=O
The carbonyl carbon

of the ester group.

~155 t Ar-C-O

The aromatic carbon

attached to the

difluoromethoxy

group, split into a

triplet by the two

fluorine atoms.

~135 s Ar-C Aromatic carbon.

~132 s Ar-C Aromatic carbon.

~125 s Ar-C-Br

The aromatic carbon

attached to the

bromine atom.

~120 s Ar-C Aromatic carbon.

~115 (t, J ≈ 260 Hz) t -OCHF₂

The carbon of the

difluoromethoxy

group, appearing as a

triplet with a large

one-bond C-F

coupling constant.[3]

[4]

~53 s -COOCH₃
The methyl carbon of

the ester group.

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon appears

downfield, typical for ester groups.[5] The carbon of the difluoromethoxy group will be split into

a triplet with a large coupling constant due to the two attached fluorine atoms. The aromatic

carbon attached to this group will also show a triplet splitting, but with a smaller two-bond C-F
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coupling constant. The other aromatic carbons will have chemical shifts influenced by the

attached substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically

with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

Record the spectrum over the range of 4000-400 cm⁻¹.

Process the data to obtain a transmittance or absorbance spectrum.

Caption: Workflow for IR data acquisition.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3100-3000 Weak-Medium Aromatic C-H stretch

Characteristic

stretching vibrations of

C-H bonds on the

benzene ring.

~2960 Weak Aliphatic C-H stretch

Stretching vibration of

the methyl group C-H

bonds.

~1730 Strong C=O stretch

The carbonyl stretch

of the aromatic ester

is a very strong and

sharp absorption.[6][7]

~1600, ~1480 Medium Aromatic C=C stretch
Benzene ring skeletal

vibrations.

~1250 Strong
Asymmetric C-O-C

stretch

The C-O stretching of

the ester group.[6]

~1100-1000 Strong C-F stretch

Strong absorptions

due to the C-F bonds

of the difluoromethoxy

group.

~800-700 Strong C-H out-of-plane bend

Bending vibrations of

the aromatic C-H

bonds, indicative of

the substitution

pattern.

~600 Medium C-Br stretch

Stretching vibration of

the carbon-bromine

bond.

Interpretation:
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The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm⁻¹,

confirming the presence of the ester.[6][7] Strong bands in the 1250-1000 cm⁻¹ region will be

indicative of the C-O and C-F stretching vibrations. The aromatic C-H and C=C stretching

bands will also be present, confirming the aromatic nature of the compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol:

Introduce a dilute solution of the sample into the mass spectrometer, typically using an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for

soft ionization, or electron ionization (EI) for fragmentation analysis.

Acquire the mass spectrum in positive ion mode.

Analyze the data to identify the molecular ion and major fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization):
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m/z Possible Fragment Rationale

280/282 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom

(¹⁹Br/⁸¹Br ratio of ~1:1).

249/251 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester group.

221/223 [M - COOCH₃]⁺
Loss of the carbomethoxy

radical.

171 [M - Br - OCH₃]⁺

Subsequent loss of the

bromine atom and the methoxy

radical.

105 [C₆H₄CO]⁺
A common fragment in the

mass spectra of benzoates.[8]

77 [C₆H₅]⁺

Phenyl cation, a common

fragment for benzene

derivatives.[8]

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 280 and 282, corresponding to

the two isotopes of bromine, with approximately equal intensity. Common fragmentation

pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) and the entire

carbomethoxy group (-COOCH₃).[9][10][11] The presence of the difluoromethoxy group may

lead to additional fragmentation pathways involving the loss of CHF₂.

Summary of Spectroscopic Data
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Technique Key Feature Predicted Value

¹H NMR Aromatic Protons ~7.1-7.9 ppm (3H)

Difluoromethoxy Proton ~6.6 ppm (t, J ≈ 73 Hz, 1H)

Methyl Ester Protons ~3.9 ppm (s, 3H)

¹³C NMR Carbonyl Carbon ~165 ppm

Difluoromethoxy Carbon ~115 ppm (t, J ≈ 260 Hz)

Methyl Ester Carbon ~53 ppm

IR C=O Stretch ~1730 cm⁻¹ (strong)

C-O Stretch ~1250 cm⁻¹ (strong)

C-F Stretch ~1100-1000 cm⁻¹ (strong)

MS (EI) Molecular Ion [M]⁺ m/z 280/282

Base Peak (probable) [M - OCH₃]⁺ (m/z 249/251)

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for Methyl 5-
bromo-2-(difluoromethoxy)benzoate. The combination of ¹H NMR, ¹³C NMR, IR, and MS

allows for the unequivocal identification and characterization of this compound. The unique

spectral features arising from the difluoromethoxy group, in particular, serve as a valuable

diagnostic tool. This information is essential for researchers working with this molecule,

ensuring the integrity of their starting materials and enabling the accurate analysis of reaction

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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